5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Overview
Description
5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound with the following structural formula:
.
It belongs to the pyrazolo[1,5-b]pyridazine family and exhibits intriguing properties that make it relevant for various applications.
Molecular Structure Analysis
The molecular structure of 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid plays a crucial role in its properties. The fused pyrazolo-pyridazine ring system contributes to its stability and reactivity. Researchers have likely conducted X-ray crystallography or computational studies to elucidate its precise geometry and bond angles.
Chemical Reactions Analysis
Understanding the chemical reactivity of this compound is essential. Investigate its behavior under various conditions, such as acidic or basic environments, temperature, and solvent effects. Explore potential functional group transformations, substitution reactions, and cyclization processes.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents (e.g., water, organic solvents). This property impacts its practical use.
- Melting Point and Boiling Point : These values provide insights into its stability and handling conditions.
- Spectroscopic Properties : Explore UV-Vis absorption, fluorescence, and IR spectra.
- Stability : Assess its stability under light, heat, and moisture.
Safety And Hazards
Safety considerations are crucial:
- Toxicity : Investigate its toxicity profile, especially if it’s intended for pharmaceutical use.
- Handling : Proper lab practices are essential due to potential hazards associated with chemical synthesis and handling.
Future Directions
- Applications : Explore novel applications beyond the current scope. Could it serve as a fluorescent probe, catalyst, or drug candidate?
- Derivatives : Investigate modifications to enhance specific properties.
- Biological Studies : Collaborate with biologists to explore its effects on cellular processes.
properties
IUPAC Name |
5-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-7-6(8(12)13)4-10-11(7)9-3-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRSZUIZHQWYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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